molecular formula C15H19N3O3 B6299055 (5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester CAS No. 2368871-29-6

(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B6299055
CAS No.: 2368871-29-6
M. Wt: 289.33 g/mol
InChI Key: BYIZZJDYURSAEB-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized from phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Mechanism of Action

Target of Action

The primary targets of MFCD31714261 are currently unknown. The compound belongs to the oxadiazole class , which has been associated with a wide range of biological activities, including anticancer and anti-infective properties.

Mode of Action

Oxadiazoles, in general, have been found to interact with various targets depending on their structure and substituents . Given the lack of specific information about MFCD31714261, it’s challenging to provide a detailed explanation of its interaction with its targets and the resulting changes.

Biochemical Pathways

Oxadiazoles have been reported to influence a variety of pathways, depending on their specific targets . Without knowledge of the specific targets of MFCD31714261, it’s difficult to summarize the affected pathways and their downstream effects.

Result of Action

As an oxadiazole derivative, it may exhibit anticancer or anti-infective properties

Properties

IUPAC Name

tert-butyl N-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-6-5-7-11(8-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIZZJDYURSAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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